molecular formula C28H26F3N3O4S B11431075 2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11431075
M. Wt: 557.6 g/mol
InChI Key: WUFCFUNWBLCUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxo-thia-diazatricyclo ring system, and a trifluoromethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the ethoxyphenyl and trifluoromethylphenyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often include the use of organic solvents such as dioxane, and catalysts like Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like MCPBA, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C28H26F3N3O4S

Molecular Weight

557.6 g/mol

IUPAC Name

2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C28H26F3N3O4S/c1-2-38-20-13-11-19(12-14-20)34-25(36)24-21-9-4-3-5-10-22(21)39-26(24)33(27(34)37)16-23(35)32-18-8-6-7-17(15-18)28(29,30)31/h6-8,11-15H,2-5,9-10,16H2,1H3,(H,32,35)

InChI Key

WUFCFUNWBLCUDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC5=C3CCCCC5

Origin of Product

United States

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